molecular formula C24H25NO B037464 Dmatu CAS No. 118495-18-4

Dmatu

Cat. No. B037464
M. Wt: 343.5 g/mol
InChI Key: CJVMFEWWYSIBSV-CIEVZJJWSA-N
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Description

Dmatu, also known as dimethylaminothiophenol, is a chemical compound that has been used in scientific research for many years. It is a yellowish-brown powder that is soluble in water and other organic solvents. Dmatu is used as a reducing agent in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Dmatu as a reducing agent involves the transfer of electrons from Dmatu to the organic compound being synthesized. This transfer of electrons results in the reduction of the organic compound to its desired form.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Dmatu. However, it has been reported that Dmatu can cause skin irritation and respiratory irritation in humans. It is important to handle Dmatu with care and use appropriate personal protective equipment.

Advantages And Limitations For Lab Experiments

The advantages of using Dmatu as a reducing agent in lab experiments include its high efficiency in reducing organic compounds and its low cost. However, Dmatu is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety precautions when working with Dmatu.

Future Directions

There are several future directions for the use of Dmatu in scientific research. One direction is the use of Dmatu in the synthesis of new pharmaceutical compounds. Another direction is the use of Dmatu in the synthesis of new materials, such as polymers and nanomaterials. Additionally, research can be conducted to investigate the potential toxicity of Dmatu and to develop safer alternatives for reducing agents in organic synthesis.
Conclusion:
In conclusion, Dmatu is a useful reducing agent in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Dmatu has many advantages in lab experiments, it is important to handle it with care and use appropriate safety precautions. Further research is needed to fully understand the potential of Dmatu in scientific research.

Synthesis Methods

The synthesis of Dmatu involves the reaction of 2-Dmatuothiophenol with hydrochloric acid and sodium nitrite. This reaction results in the formation of Dmatu as a yellowish-brown powder. The purity of Dmatu can be increased by recrystallization from ethanol.

Scientific Research Applications

Dmatu has been used in scientific research as a reducing agent in the synthesis of various organic compounds. It is commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds. Dmatu has also been used in the preparation of gold nanoparticles and as a reducing agent for the synthesis of graphene oxide.

properties

IUPAC Name

(1S,4R,7R,11S)-2-benzhydryl-11-methyl-2-azatricyclo[5.3.1.04,11]undec-9-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-24-19-13-8-14-21(24)25(23(26)20(24)16-15-19)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-12,14,19-22H,13,15-16H2,1H3/t19-,20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVMFEWWYSIBSV-CIEVZJJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC1C(=O)N(C2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]3CC[C@H]1C(=O)N([C@H]2C=CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922690
Record name 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmatu

CAS RN

118495-18-4
Record name 3-Diphenylmethyl-11-methyl-3-azatricyclo(6.2.1.0(4,11))undec-5-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118495184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Diphenylmethyl)-7b-methyl-1,2a,3,4,4a,5,7a,7b-octahydro-2H-cyclopenta[cd]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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